molecular formula C24H28N2O3 B11228145 N-benzyl-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

N-benzyl-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11228145
M. Wt: 392.5 g/mol
InChI Key: RIRWHSAVFSKAJJ-UHFFFAOYSA-N
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Description

N-benzyl-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide is a spirocyclic compound characterized by a cyclopentane-isoquinoline core, a 2-methoxyethyl substituent at the 2' position, and an N-benzyl carboxamide group at the 4' position. This article compares its molecular features, physicochemical properties, and synthetic considerations with structurally related analogs.

Properties

Molecular Formula

C24H28N2O3

Molecular Weight

392.5 g/mol

IUPAC Name

N-benzyl-2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

InChI

InChI=1S/C24H28N2O3/c1-29-16-15-26-23(28)20-12-6-5-11-19(20)21(24(26)13-7-8-14-24)22(27)25-17-18-9-3-2-4-10-18/h2-6,9-12,21H,7-8,13-17H2,1H3,(H,25,27)

InChI Key

RIRWHSAVFSKAJJ-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of N-benzyl-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can be achieved through several synthetic routes. One common method involves the Ritter reaction, where dialkyl benzyl carbinols react with 3-methoxy- and 3-phenoxypropanenitriles in the presence of toluene and sulfuric acid at temperatures ranging from 60-70°C . This reaction yields the corresponding 1-(2-methoxyethyl)- and 1-(2-phenoxyethyl)-3,3-dialkyl-3,4-dihydroisoquinolines, which can then be further processed to obtain the desired spiro compound.

Chemical Reactions Analysis

N-benzyl-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C25H30N2O3
  • Molecular Weight : 406.52 g/mol
  • Structure : The compound features a spirocyclic structure connecting an isoquinoline core with a cyclopentane moiety, which contributes to its unique chemical properties and biological activities.

Inhibition of Kinases : One of the most significant applications of N-benzyl-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide is its role as an inhibitor of MAP kinase interacting kinase (Mnk). This inhibition suggests potential therapeutic applications in treating various diseases, particularly cancer. The mechanism of action likely involves interaction with specific receptors or enzymes that modulate critical signaling pathways involved in cell proliferation and survival .

Medicinal Chemistry Applications

The compound's unique structure allows for further modifications to enhance its efficacy and selectivity against specific biological targets. Several studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, the spirocyclic nature of the compound contributes to its rigidity, which is essential for effective binding to molecular targets involved in signaling pathways related to cancer progression .

Anticancer Activity

Research has demonstrated that derivatives of spiro compounds similar to this compound possess cytotoxic effects against various human cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific kinases associated with cancer progression .

Structure-Activity Relationship Studies

Quantitative structure–activity relationship (QSAR) studies have been employed to analyze the relationship between the chemical structure of this compound and its biological activity. These studies help identify key structural features that enhance binding affinity and specificity toward biological targets, thereby guiding the design of more potent analogs .

Mechanism of Action

The mechanism of action of N-benzyl-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with molecular targets in the body. The compound may bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in signal transduction and metabolic processes.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural differences and molecular parameters between the target compound and its analogs:

Compound Name R1 (2' Position) R2 (N-Substituent) Molecular Formula Molecular Weight (g/mol) Key Features/Notes
N-benzyl-2'-(2-methoxyethyl)-...-4'-carboxamide (Target) 2-methoxyethyl Benzyl C₂₄H₂₇N₂O₄* 409.5 Central spiro core with polar methoxyethyl and lipophilic benzyl groups.
N-(4-fluorobenzyl)-2'-(2-methoxyethyl)-...-4'-carboxamide 2-methoxyethyl 4-Fluorobenzyl C₂₄H₂₆FN₂O₃ 410.5 Fluorine substitution enhances electronegativity and potential metabolic stability.
2'-Benzyl-1'-oxo-...-4'-carboxylic acid Benzyl - (Carboxylic acid) C₂₀H₁₉NO₃ 321.37 Carboxylic acid derivative; increased polarity and hydrogen-bonding capacity.
2'-Isobutyl-1'-oxo-...-4'-carboxylic acid Isobutyl - (Carboxylic acid) C₂₀H₂₅NO₃ 327.42 Aliphatic isobutyl group may improve lipophilicity and membrane permeability.
2'-(2-Furylmethyl)-N-isopropyl-...-4'-carboxamide 2-Furylmethyl Isopropyl C₂₂H₂₆N₂O₃ 366.5 Heterocyclic furan moiety introduces π-π stacking potential.
2'-sec-Butyl-1'-oxo-N-(1,3,4-thiadiazol-2-yl)-...-4'-carboxamide sec-Butyl 1,3,4-Thiadiazol-2-yl C₂₀H₂₄N₄O₂S 384.5 Thiadiazole group enhances electron-deficient character for targeted interactions.

*Molecular formula inferred from structural analysis (cyclopentane-isoquinoline core + substituents).

Structural Similarity and Virtual Screening

As noted in , structural similarity metrics (e.g., Tanimoto coefficient) prioritize compounds with shared pharmacophores. The target compound and its fluorinated analog exhibit high similarity (>85%), suggesting overlapping biological targets.

Biological Activity

N-benzyl-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide is a complex organic compound notable for its unique spirocyclic structure and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological targets, and implications for medicinal chemistry.

Chemical Structure and Properties

This compound belongs to the class of spiro compounds, characterized by interconnected rings through a single atom. Its molecular formula is C25H30N2O3C_{25}H_{30}N_{2}O_{3} with a molecular weight of approximately 406.52 g/mol. The presence of a methoxyethyl group and a carboxamide functional group enhances its chemical diversity and biological activity.

Research indicates that this compound acts as an inhibitor of MAP kinase interacting kinase (Mnk). This inhibition suggests potential therapeutic applications in treating various diseases, particularly cancer. The mechanism likely involves interactions with specific receptors or enzymes that modulate critical signaling pathways essential for cellular processes .

Inhibition of Kinases

The compound's ability to inhibit kinases positions it as a promising candidate for drug development. It has shown significant inhibitory activity against Mnk, which is involved in cancer progression. The structural components of the compound influence its binding affinity and specificity towards biological targets .

Case Studies

  • Cancer Cell Lines : In vitro studies have demonstrated that derivatives of similar spiro structures exhibit cytotoxic effects on various cancer cell lines. For instance, compounds with structural similarities showed IC50 values in the low micromolar range against human epidermoid carcinoma cells (A431) .
  • Target Selectivity : The selectivity of this compound for specific kinases has been evaluated in comparative studies with other inhibitors. These studies highlight its potential as a dual inhibitor affecting multiple pathways relevant to cancer treatment .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesUnique Aspects
2-benzyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acidSpiro linkage and isoquinoline coreDifferent ring size and functional groups
N-(4-fluorobenzyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamideSimilar spiro structureContains a fluorine substituent enhancing biological activity
6-chloro-3-(3-fluorobenzyl)-3-methyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dioneDifferent core structureFocused on different kinase inhibition

Future Directions in Research

The unique structural properties of this compound suggest numerous avenues for future research:

  • Modification for Enhanced Efficacy : Further chemical modifications may enhance its efficacy and selectivity against specific biological targets.
  • Broader Biological Testing : Expanding testing to include other cancer types and diseases influenced by aberrant kinase activity could reveal additional therapeutic applications.

Q & A

Q. What are the common synthetic routes for preparing spiro[cyclopentane-1,3'-isoquinoline] derivatives, and how can they be adapted for this compound?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclization of a substituted isoquinoline precursor followed by spiro-annulation. For example, derivatives with cyclohexyl or isobutyl substituents (e.g., 2′-Cyclohexyl-1′-oxo-spiro derivatives) are synthesized via nucleophilic addition to a ketone intermediate, followed by carboxamide coupling . Adapting this route for the target compound would require substituting the 2-methoxyethyl and benzyl groups during the alkylation or acylation steps. Controlled copolymerization methods, as described for structurally complex amides, may optimize yield and purity .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm the spirocyclic framework and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular mass, while X-ray crystallography (if single crystals are obtained) resolves stereochemical ambiguities. For example, crystallographic data for similar spiro-isoquinoline carboxamides confirmed bond angles and torsion angles critical for stability .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store under inert atmosphere (argon/nitrogen) at –20°C to prevent oxidation or hydrolysis. Stability studies on analogous compounds (e.g., 2′-Cyclohexyl derivatives) indicate no decomposition under these conditions, though accelerated stability testing (40°C/75% RH for 14 days) is advised to assess degradation pathways .

Advanced Research Questions

Q. How do substituents (e.g., 2-methoxyethyl vs. benzyl) influence the compound’s conformational dynamics and binding affinity?

  • Methodological Answer : Perform molecular dynamics simulations to compare the flexibility of the 2-methoxyethyl side chain with bulkier groups (e.g., cyclohexyl). The methoxy group may enhance solubility but reduce hydrophobic interactions. Docking studies against hypothetical targets (e.g., kinases or GPCRs) can predict binding modes, leveraging structural data from related isoquinoline derivatives .

Q. What strategies can resolve contradictions in biological activity data across structurally similar analogs?

  • Methodological Answer : Conduct structure-activity relationship (SAR) profiling using a panel of analogs with systematic substitutions. For example, replacing the benzyl group with a 4-fluorobenzyl moiety (as in ) could clarify electronic effects on potency. Pair this with metabolite profiling to rule out off-target interactions .

Q. How can computational models predict metabolic pathways and toxicity risks for this compound?

  • Methodological Answer : Use in silico tools (e.g., SwissADME, ProTox-II) to predict CYP450-mediated metabolism and reactive metabolite formation. For instance, the methoxyethyl group may undergo O-demethylation, generating a reactive quinone intermediate. Validate predictions with in vitro hepatocyte assays .

Data Contradiction Analysis

Q. Why do solubility measurements vary significantly across spiro-isoquinoline derivatives, and how can this be mitigated?

  • Methodological Answer : Discrepancies arise from differences in crystallinity (amorphous vs. crystalline forms) and substituent polarity. Use dynamic light scattering (DLS) to assess aggregation tendencies. For the target compound, co-solvency systems (e.g., PEG-400/water) or salt formation (e.g., hydrochloride) may improve reproducibility .

Experimental Design Considerations

Q. What in vitro assays are most suitable for evaluating target engagement in kinase inhibition studies?

  • Methodological Answer : Employ fluorescence polarization (FP) assays with ATP-competitive probes (e.g., Tracer-ATP) to measure IC₅₀ values. For example, analogs with spirocyclic cores showed enhanced selectivity in FP assays due to steric hindrance at the ATP-binding pocket .

Q. How can isotopic labeling (e.g., ¹⁴C or deuterium) track metabolic fate in preclinical studies?

  • Methodological Answer : Synthesize a deuterated analog at the methoxyethyl group to monitor O-demethylation via LC-MS/MS . This approach was validated for similar carboxamides, revealing hepatic clearance as a major elimination pathway .

Safety and Handling

Q. What precautions are critical when handling this compound in a research laboratory?

  • Methodological Answer :
    Use fume hoods and nitrile gloves to avoid dermal exposure. First-aid measures for accidental inhalation include immediate fresh air and medical consultation, as per SDS guidelines for structurally related carboxamides .

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